(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE
Description
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a methylidene amino group
Properties
IUPAC Name |
[(Z)-[(4-amino-1,2,5-oxadiazol-3-yl)-morpholin-4-ylmethylidene]amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-10-2-4-11(5-3-10)15(21)23-19-14(12-13(16)18-24-17-12)20-6-8-22-9-7-20/h2-5H,6-9H2,1H3,(H2,16,18)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKHJQQEXVEKD-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=NON=C2N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=NON=C2N)\N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methylidene amino group through a condensation reaction with 4-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The amino group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole oxides, while reduction of the amino group may produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the methylidene amino group can form covalent bonds with target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its substitution pattern.
4-[(Z)-({[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydro-1(2H)-quinolinylylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}hydrazono)methyl]-2-chloro-6-methoxyphenyl 4-morpholinecarboxylate: This compound features a similar morpholine ring but has different functional groups.
Uniqueness
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(MORPHOLIN-4-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
